molecular formula C7H12F2O2 B6428094

"methyl 4,4-difluoro-2,2-dimethylbutanoate"

Cat. No. B6428094
CAS RN: 2097962-31-5
M. Wt: 166.17 g/mol
InChI Key: ARXMSAXZOSZCNT-UHFFFAOYSA-N
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Description

Methyl esters are a type of organic compound that are derived from carboxylic acids. They are often used in a variety of applications, including as solvents, plasticizers, and even in the production of biodiesel .


Molecular Structure Analysis

The molecular structure of a methyl ester like “methyl 4,4-difluoro-2,2-dimethylbutanoate” would typically consist of a carbonyl group (C=O) adjacent to an ether group (C-O-C), with the remaining carbon atoms forming a chain or ring structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “methyl 4,4-difluoro-2,2-dimethylbutanoate” would depend on its specific structure. Methyl esters in general are often liquids at room temperature and have relatively low boiling points .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Methyl esters can be flammable and may cause irritation if they come into contact with the skin or eyes .

Future Directions

The future directions for research on a compound like “methyl 4,4-difluoro-2,2-dimethylbutanoate” would depend on its properties and potential applications. Methyl esters are currently being studied for their potential use in biodiesel production, among other applications .

properties

IUPAC Name

methyl 4,4-difluoro-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-7(2,4-5(8)9)6(10)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXMSAXZOSZCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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